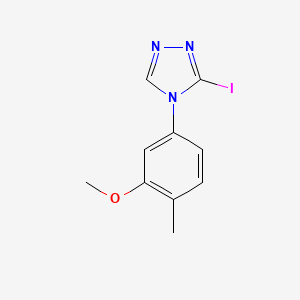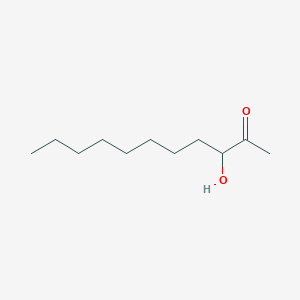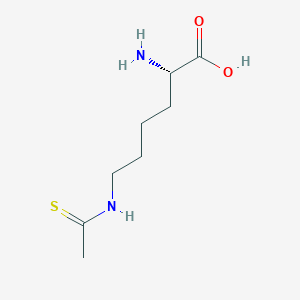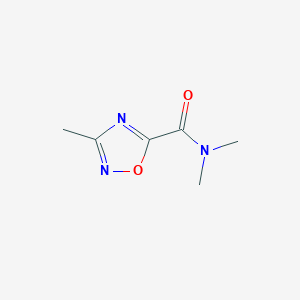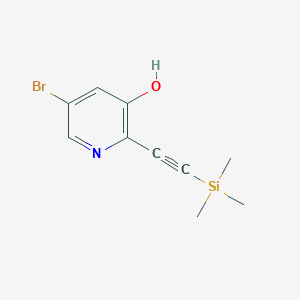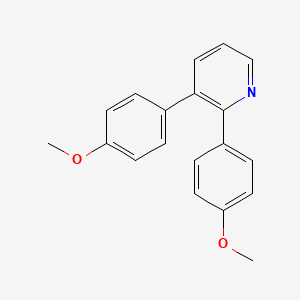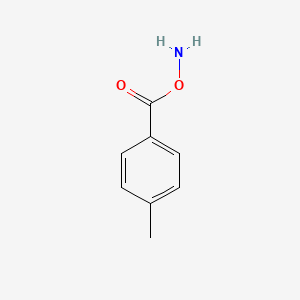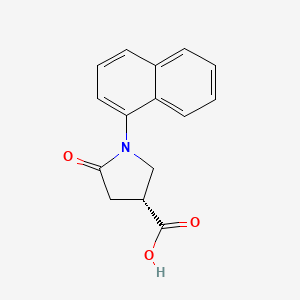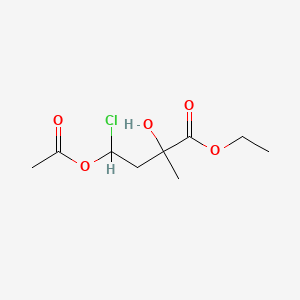
Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate is an organic compound with the molecular formula C9H15ClO5 and a molecular weight of 238.67 g/mol . It is known for its unique chemical structure, which includes an ester, a hydroxyl group, and a chlorine atom. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate typically involves the esterification of 4-chloro-2-hydroxy-2-methylbutanoic acid with ethanol in the presence of acetic acid and hydrogen chloride . The reaction is carried out under reflux conditions for several hours, followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.
Major Products:
Hydrolysis: Produces 4-chloro-2-hydroxy-2-methylbutanoic acid and ethanol.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate is utilized in several scientific research fields:
Mecanismo De Acción
The mechanism of action of ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The ester and hydroxyl groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The chlorine atom may also play a role in its reactivity and biological activity.
Comparación Con Compuestos Similares
Ethyl 4-chloro-2-hydroxy-2-methylbutanoate: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
Methyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical and chemical properties.
Uniqueness: this compound is unique due to the presence of both an acetoxy group and a chlorine atom, which confer distinct reactivity and potential biological activities compared to its analogs .
Propiedades
Fórmula molecular |
C9H15ClO5 |
|---|---|
Peso molecular |
238.66 g/mol |
Nombre IUPAC |
ethyl 4-acetyloxy-4-chloro-2-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C9H15ClO5/c1-4-14-8(12)9(3,13)5-7(10)15-6(2)11/h7,13H,4-5H2,1-3H3 |
Clave InChI |
OCWCZLWKFYIMBV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(CC(OC(=O)C)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


